[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride
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Overview
Description
[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and methanamine group can further enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- [5-Phenyl-1,2,4-oxadiazol-3-yl]methanaminehydrochloride
- [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride
- [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride
Uniqueness:
- Bromine Substitution: The presence of the bromine atom at the 2-position of the phenyl ring can significantly alter the compound’s reactivity and biological activity compared to its analogs with different substituents.
- Methanamine Group: The methanamine group can enhance the compound’s solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9BrClN3O |
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Molecular Weight |
290.54 g/mol |
IUPAC Name |
[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2;1H |
InChI Key |
LUYGXIMEXIBSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CN)Br.Cl |
Origin of Product |
United States |
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